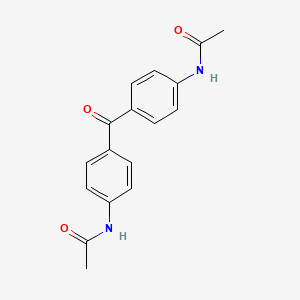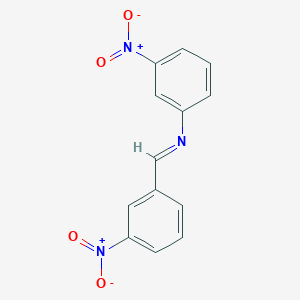
N-(4-Fluorobenzylidene)-1-naphthylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorobenzylidene)-1-naphthylamine is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a fluorine atom attached to a benzylidene group, which is further connected to a naphthylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Fluorobenzylidene)-1-naphthylamine can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 1-naphthylamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Fluorobenzylidene)-1-naphthylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine bond to form secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of this compound
Reduction: Secondary amines
Substitution: Substituted derivatives with various nucleophiles
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Research has shown that N-(4-Fluorobenzylidene)-1-naphthylamine exhibits biological activity, including potential anticancer and antioxidant properties.
Medicine: The compound’s biological activity has led to investigations into its potential therapeutic applications, particularly in cancer treatment.
Wirkmechanismus
The mechanism of action of N-(4-Fluorobenzylidene)-1-naphthylamine is not fully understood. it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, the compound has been shown to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
N-(4-Fluorobenzylidene)-1-naphthylamine can be compared to other similar compounds, such as:
N-(4-Fluorobenzylidene)aniline: This compound shares a similar structure but lacks the naphthylamine moiety.
N-(4-Fluorobenzylidene)dodecanehydrazide: This compound contains a dodecanehydrazide moiety instead of a naphthylamine group.
N-(4-Fluorobenzylidene)isonicotinohydrazide: This compound features an isonicotinohydrazide moiety and has been investigated for its structural and spectral properties.
The uniqueness of this compound lies in its combination of the fluorobenzylidene and naphthylamine groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H12FN |
|---|---|
Molekulargewicht |
249.28 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C17H12FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H |
InChI-Schlüssel |
WZFPBVXCBPRPIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)





![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)





